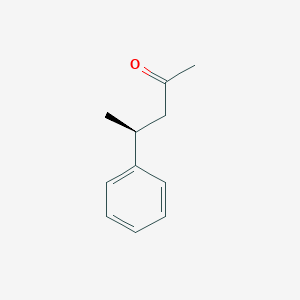

(S)-4-Phenylpentan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(4S)-4-phenylpentan-2-one |

InChI |

InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m0/s1 |

InChI Key |

SYOVWIRLZABVDO-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](CC(=O)C)C1=CC=CC=C1 |

Canonical SMILES |

CC(CC(=O)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for S 4 Phenylpentan 2 One

Asymmetric Construction of the Chiral Quaternary Center

The direct creation of the chiral center at the carbon atom bearing the phenyl group is a primary focus in the synthesis of (S)-4-Phenylpentan-2-one. This has been approached through various enantioselective transformations.

Enantioselective α-Alkylation Approaches to Chiral Ketones

Enantioselective α-alkylation of ketone precursors stands as a direct method for the introduction of a phenyl group at the chiral center. This approach typically involves the generation of a chiral enolate or its equivalent, which then reacts with a phenylating agent. While specific examples for the direct α-phenylation to form this compound are not extensively documented in readily available literature, the general principles of enantioselective α-alkylation of ketones are well-established. These methods often employ chiral catalysts, such as chiral phase-transfer catalysts or metal complexes with chiral ligands, to control the stereochemical outcome of the alkylation reaction. The development of highly enantioselective methods for the α-alkylation of acyclic ketones remains an active area of research, and these advancements hold promise for the direct synthesis of this compound.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries offer a reliable and powerful strategy for controlling stereochemistry in the synthesis of chiral molecules. wikipedia.orgnih.gov In the context of this compound synthesis, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereoselective introduction of the methyl group at the C4 position.

One common approach involves the use of Evans oxazolidinone auxiliaries. For instance, an acetic acid derivative can be attached to a chiral oxazolidinone, followed by α-alkylation with a benzyl (B1604629) halide and subsequent methylation. The chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. Finally, cleavage of the auxiliary yields the desired chiral carboxylic acid, which can then be converted to this compound through standard functional group transformations. Pseudoephedrine and pseudoephenamine are other notable chiral auxiliaries that can be employed in a similar fashion to achieve high levels of stereocontrol in alkylation reactions. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Stereochemical Control |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Steric hindrance from substituents directs incoming electrophiles. |

| Pseudoephedrine | Asymmetric alkylation | The methyl and hydroxyl groups direct the approach of electrophiles. |

| SAMP/RAMP | Asymmetric α-alkylation of aldehydes and ketones | Forms chiral hydrazones which undergo diastereoselective alkylation. |

Organocatalytic Conjugate Additions to Precursors of this compound

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral centers. The synthesis of this compound can be envisioned through the conjugate addition of a methyl nucleophile to an α,β-unsaturated precursor, such as benzylideneacetone (B49655) (4-phenylbut-3-en-2-one).

The asymmetric Michael addition of a methyl group equivalent to benzylideneacetone is a direct and atom-economical route to this compound. Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers or chiral primary amines, can activate the enone substrate towards nucleophilic attack, while simultaneously controlling the facial selectivity. The catalyst forms a chiral iminium ion intermediate with the α,β-unsaturated ketone, which then reacts with a methyl nucleophile, such as a Grignard reagent in the presence of a copper catalyst or a silyl enol ether. The stereochemistry of the final product is dictated by the chiral environment created by the organocatalyst. While general methodologies for the asymmetric Michael addition to enones are well-developed, specific high-yielding examples for the synthesis of this compound require further investigation.

Stereocontrolled Functionalization of Unsaturated Phenylpentanone Precursors

An alternative strategy involves the stereocontrolled functionalization of an unsaturated precursor, such as 4-phenylpent-3-en-2-one. Asymmetric hydrogenation of the carbon-carbon double bond is a key transformation in this approach. The use of chiral transition metal catalysts, typically based on rhodium, ruthenium, or iridium, with chiral phosphine (B1218219) ligands, can effect the highly enantioselective reduction of the double bond to furnish this compound. The success of this method hinges on the selection of the appropriate catalyst and reaction conditions to achieve high enantiomeric excess.

Asymmetric Reduction of Prochiral Ketones as a Synthetic Route to Chiral Alcohols and Subsequent Oxidation to this compound

An indirect yet highly effective route to this compound involves the asymmetric reduction of the corresponding prochiral ketone, 4-phenyl-2-pentanone, to the chiral alcohol, (S)-4-phenyl-2-pentanol, followed by oxidation. This two-step sequence is often advantageous due to the high levels of enantioselectivity that can be achieved in the reduction step.

A wide array of methods is available for the asymmetric reduction of prochiral ketones. These include catalytic hydrogenation using chiral metal complexes, such as those based on ruthenium- and rhodium-diamine catalysts, and stoichiometric or catalytic reductions with chiral borane (B79455) reagents, like the Corey-Bakshi-Shibata (CBS) catalyst. researchgate.net

Biocatalysis offers a green and highly selective alternative for the reduction of ketones. researchgate.netnih.gov Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms can reduce 4-phenyl-2-pentanone with high enantioselectivity to afford the corresponding (S)-alcohol. These enzymatic reductions are often performed using whole cells or isolated enzymes and can achieve excellent yields and enantiomeric excesses. For instance, the biocatalytic reduction of the related compound 4-phenyl-2-butanone has been extensively studied and optimized, providing a strong precedent for the successful application of this methodology to 4-phenyl-2-pentanone. researchgate.netnih.gov

Once the enantiomerically enriched (S)-4-phenyl-2-pentanol is obtained, it can be readily oxidized to this compound using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, without racemization of the chiral center.

Table 2: Comparison of Asymmetric Reduction Methods for Prochiral Ketones

| Method | Catalyst/Reagent | Advantages | Disadvantages |

| Catalytic Hydrogenation | Chiral Ru, Rh, Ir complexes | High turnover numbers, atom economical. | Requires high pressure, catalyst can be expensive. |

| Chiral Borane Reduction | Corey-Bakshi-Shibata (CBS) catalyst | High enantioselectivity, mild conditions. | Stoichiometric use of borane, workup can be tedious. |

| Biocatalysis | Alcohol Dehydrogenases (ADHs) | High enantioselectivity, mild and environmentally friendly conditions. | Substrate scope can be limited, requires specific enzyme. |

Biocatalytic Approaches (e.g., Carbonyl Reductases) for Chiral Alcohol Intermediates

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. The stereoselective reduction of the prochiral ketone 4-phenyl-2-pentanone to the corresponding chiral alcohol, (S)-4-phenylpentan-2-ol, is a critical step that can be efficiently achieved using carbonyl reductases. These enzymes, often derived from microorganisms such as Candida species, exhibit high enantioselectivity, operating under mild and environmentally benign conditions.

Carbonyl reductases from various Candida species, including Candida parapsilosis, are known to catalyze the asymmetric reduction of a wide range of ketones, yielding predominantly the (S)-alcohol enantiomer. nih.govnih.gov These enzymes utilize a cofactor, typically NADPH, as a hydride source for the reduction of the carbonyl group. The high stereoselectivity is attributed to the specific binding of the substrate in the enzyme's active site, which directs the hydride attack to one face of the carbonyl group.

While specific data on the reduction of 4-phenyl-2-pentanone by a particular carbonyl reductase is not extensively detailed in the readily available literature, the known substrate scope of these enzymes suggests their high potential for this transformation. The general reaction involves incubating the ketone substrate with the isolated enzyme or whole cells of the microorganism, along with the necessary cofactor and a suitable buffer system. The resulting (S)-4-phenylpentan-2-ol can then be oxidized to this compound using standard chemical methods, thus preserving the stereochemical integrity.

Table 1: Biocatalytic Reduction of Ketones by Carbonyl Reductases

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) |

| Candida parapsilosis | 2-Hydroxyacetophenone | (S)-1-Phenyl-1,2-ethanediol | >99% |

| Candida species | Various prochiral ketones | Corresponding (S)-alcohols | High |

Note: This table represents the general capability of these enzymes. Specific data for 4-phenyl-2-pentanone needs further investigation.

Metal-Catalyzed Asymmetric Hydrogenation of Ketone Precursors

Metal-catalyzed asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral compounds. For the synthesis of this compound, the asymmetric hydrogenation of an unsaturated precursor, such as 4-phenyl-3-penten-2-one, is a key strategy. This reaction utilizes chiral transition metal complexes, most notably those of ruthenium and rhodium, with chiral phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

Ruthenium-BINAP complexes are well-established catalysts for the asymmetric hydrogenation of a variety of functionalized ketones. sioc-journal.cngoogle.com The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one of the prochiral faces of the double bond, leading to a high enantiomeric excess of the desired product. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Rhodium-based catalysts, also often paired with chiral diphosphine ligands, are highly effective for the asymmetric hydrogenation of various unsaturated substrates, including α,β-unsaturated ketones. acs.orgacs.orgnih.govnih.govrsc.org The choice of metal, ligand, and reaction conditions (temperature, pressure, solvent) is crucial for achieving high conversion and enantioselectivity.

While specific documented examples for the asymmetric hydrogenation of 4-phenyl-3-penten-2-one to this compound are not prevalent in the searched literature, the extensive success of Ru-BINAP and Rh-based catalysts in the asymmetric hydrogenation of structurally similar β-aryl-α,β-unsaturated ketones strongly supports their applicability.

Table 2: Metal-Catalyzed Asymmetric Hydrogenation of Unsaturated Ketones

| Catalyst System | Substrate Type | Product Configuration | Typical Enantiomeric Excess (ee) |

| Ru-BINAP | Aromatic Ketones | (S) or (R) | >99% |

| Rh-Chiral Diphosphine | α,β-Unsaturated Carbonyls | (S) or (R) | High |

Note: This table illustrates the general effectiveness of these catalyst systems. Specific application to 4-phenyl-3-penten-2-one would require experimental validation.

Novel Synthetic Routes and Cascade Reactions Yielding this compound

The development of novel synthetic routes and cascade reactions offers opportunities for more efficient and elegant syntheses of complex molecules like this compound. Cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, are particularly attractive due to their atom and step economy.

While specific novel routes or cascade reactions leading directly to this compound are not extensively reported, the broader field of organic synthesis provides conceptual frameworks. For instance, tandem reactions involving the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated precursor, followed by an enantioselective protonation or another bond-forming event, could be envisioned.

Another potential approach could involve a photoredox-catalyzed reaction. For example, the coupling of a chiral radical with an enolate or a related species could forge the key C-C bond and set the stereocenter in a single step. wikipedia.org The synthesis of chiral ketones through radical-polar crossover reactions of vinyl boron ate complexes also presents a novel strategy. nih.gov

Furthermore, tandem reactions that construct the carbon skeleton and introduce the stereocenter in a concerted or sequential manner are a promising area of research. For example, a tandem reaction involving an arylboronic acid, an aldehyde, and an oxidizing agent has been reported for the synthesis of aryl ketones, which could be adapted for a chiral synthesis. nih.gov

The exploration of such innovative synthetic strategies remains an active area of research and holds the potential to provide more efficient and sustainable methods for the production of this compound.

Advanced Spectroscopic and Chromatographic Characterization of S 4 Phenylpentan 2 One

Enantiomeric Purity Assessment Methodologies

The quantification of the enantiomeric composition of a chiral substance is critical. Enantiomeric excess (ee), a measure of the purity of a sample, is determined using chromatographic techniques that can differentiate between the (S) and (R) enantiomers.

Chiral HPLC is a powerful and widely used method for the separation and quantification of enantiomers. youtube.com The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including ketones. mdpi.comanalytics-shop.com

For the analysis of (S)-4-Phenylpentan-2-one, a column such as the Chiralcel® OD-H, which is based on cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, is a suitable choice. nih.gov Separations are typically performed under normal-phase conditions, using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol). The different interactions (e.g., hydrogen bonding, π-π interactions, and steric hindrance) between each enantiomer and the chiral selector result in differential elution from the column. hplc.eu The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Representative Chiral HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Value / Description |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (t_R1) | ~12.5 min (Hypothetical for R-enantiomer) |

| Retention Time (t_R2) | ~14.8 min (Hypothetical for S-enantiomer) |

| Resolution (R_s) | > 2.0 |

Chiral Gas Chromatography (GC) offers high resolution and sensitivity for the analysis of volatile chiral compounds like ketones. This technique commonly employs capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz Derivatized β- and γ-cyclodextrins are widely used as chiral selectors. gcms.czsigmaaldrich.com The enantiomers partition into the stationary phase and form transient diastereomeric inclusion complexes with the cyclodextrin cavity, leading to different retention times. gcms.cz

The separation of this compound enantiomers can be effectively achieved on a column such as one containing a derivatized β-cyclodextrin. The choice of the specific cyclodextrin derivative and the temperature program are critical for optimizing resolution. Lowering the column temperature generally increases enantioselectivity but also lengthens the analysis time. gcms.cz A flame ionization detector (FID) is typically used for detection due to its high sensitivity for organic compounds.

Table 2: Representative Chiral GC Parameters for Enantiomeric Purity Analysis

| Parameter | Value / Description |

| Column | Chiraldex® β-DM (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250 °C |

| Detector Temp. | 250 °C (FID) |

| Oven Program | 100 °C (hold 1 min), then ramp at 2 °C/min to 150 °C |

| Retention Time (t_R1) | ~21.2 min (Hypothetical for R-enantiomer) |

| Retention Time (t_R2) | ~21.9 min (Hypothetical for S-enantiomer) |

| Separation Factor (α) | > 1.05 |

Stereochemical Assignment through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, advanced techniques can be used to assign the absolute stereochemistry. One common method involves the use of chiral shift reagents (CSRs), typically paramagnetic lanthanide complexes with chiral ligands, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃).

When a CSR is added to a solution of a racemic or enantioenriched sample, it forms rapidly exchanging diastereomeric complexes with each enantiomer. The paramagnetic nature of the lanthanide ion induces significant changes (shifts) in the chemical shifts of the substrate's protons. Because the two complexes are diastereomeric, the magnitude of the induced shift is different for the (R) and (S) enantiomers. This results in the separation of previously overlapping signals in the NMR spectrum, allowing for both the determination of enantiomeric excess (by integration) and, potentially, the assignment of configuration based on empirical models of the CSR-substrate interaction. For this compound, the protons closest to the carbonyl oxygen (the coordinating site), such as the methyl protons of the acetyl group and the methylene (B1212753) protons, would be expected to show the most significant separation.

Table 3: Hypothetical ¹H-NMR Chemical Shifts (ppm) for 4-Phenylpentan-2-one Enantiomers with a Chiral Shift Reagent

| Proton Assignment | Racemate (δ) | (R)-Enantiomer + CSR (δ) | (S)-Enantiomer + CSR (δ) |

| -C(O)CH₃ | 2.10 (s) | 2.55 (s) | 2.65 (s) |

| -CH₂- | 2.75 (m) | 3.30 (m) | 3.42 (m) |

| -CH(Ph)- | 3.30 (m) | 3.90 (m) | 4.05 (m) |

| -CHCH₃ | 1.25 (d) | 1.50 (d) | 1.55 (d) |

| Aromatic-H | 7.20-7.35 (m) | 7.50-7.70 (m) | 7.55-7.75 (m) |

Optical Rotation Studies and Correlation to Absolute Configuration

Optical rotation is a physical property inherent to chiral molecules, defined as their ability to rotate the plane of polarized light. wikipedia.org The direction and magnitude of this rotation are measured using a polarimeter. The specific rotation, [α], is a standardized value calculated from the observed rotation, taking into account the sample concentration and the path length of the polarimeter cell. youtube.comwikipedia.org

The specific rotation is typically reported with the temperature and the wavelength of light used, most commonly the D-line of a sodium lamp (589 nm), denoted as [α]²⁵_D. wikipedia.org Enantiomers rotate light by an equal magnitude but in opposite directions. A compound that rotates light clockwise is termed dextrorotatory (+) and one that rotates it counter-clockwise is levorotatory (-). wikipedia.org

The sign of rotation (+ or -) is an experimentally determined value and does not have a direct, predictable relationship with the (R/S) designation, which is based on structural rules (Cahn-Ingold-Prelog priority). libretexts.org To establish the absolute configuration of this compound, one must either perform an unambiguous synthesis from a known chiral precursor or use advanced methods like X-ray crystallography. Once this is established, the experimentally measured sign of its optical rotation can be correlated to the (S) configuration. For instance, if experimental analysis determines that the (S) enantiomer is dextrorotatory, its full designation would be (S)-(+)-4-Phenylpentan-2-one. Consequently, the (R) enantiomer would be (R)-(-)-4-Phenylpentan-2-one. This correlation is essential for tracking stereochemistry through chemical reactions.

Table 4: Correlation of Absolute Configuration and Optical Rotation

| Enantiomer | Absolute Configuration | Sign of Rotation | Full Designation (Example) |

| Enantiomer 1 | S | (+) (Dextrorotatory) | (S)-(+)-4-Phenylpentan-2-one |

| Enantiomer 2 | R | (-) (Levorotatory) | (R)-(-)-4-Phenylpentan-2-one |

Note: The sign of rotation (+ or -) must be determined experimentally and is shown here for illustrative purposes.

Mechanistic Investigations of Asymmetric Transformations Involving S 4 Phenylpentan 2 One

Elucidation of Reaction Pathways in Stereoselective Syntheses

The elucidation of reaction pathways is a cornerstone of mechanistic chemistry, aiming to map out the step-by-step molecular events that lead from reactants to products. In the context of asymmetric transformations of (S)-4-Phenylpentan-2-one, this involves identifying all intermediates and transition states that dictate the stereochemical outcome of the reaction.

Stereoselective syntheses, such as asymmetric reductions or alkylations, often proceed through complex catalytic cycles. rsc.orgrsc.org For instance, in the asymmetric hydrogenation of a prochiral ketone, the reaction pathway typically involves the coordination of the ketone to a chiral metal catalyst, followed by the transfer of hydrogen. rsc.orgresearchgate.net The precise sequence of these events, including ligand exchange and the formation of diastereomeric intermediates, determines the enantiomeric excess of the product.

Detailed mechanistic studies often employ a combination of experimental and computational techniques to unravel these pathways. Isotope labeling studies, for example, can trace the path of specific atoms throughout the reaction, providing evidence for proposed intermediates. In situ spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can be used to detect and characterize transient species in the reaction mixture.

Table 1: Hypothetical Intermediates in the Asymmetric Reduction of a Prochiral Ketone Analogous to this compound

| Intermediate | Description | Method of Detection |

| Complex A | Coordination of the ketone to the chiral catalyst. | In situ NMR, X-ray crystallography of stable analogs. |

| Complex B | Diastereomeric transition state leading to the major enantiomer. | Computational modeling, kinetic isotope effect studies. |

| Complex C | Diastereomeric transition state leading to the minor enantiomer. | Computational modeling. |

Transition State Modeling for Enantioselectivity Rationalization

The enantioselectivity of an asymmetric reaction is determined by the difference in the activation energies of the diastereomeric transition states leading to the two enantiomers. Transition state modeling, primarily through computational chemistry, has become an indispensable tool for rationalizing and predicting the stereochemical outcomes of such reactions. uwindsor.canih.gov

For reactions involving this compound, computational models can be constructed to visualize the three-dimensional arrangement of the substrate and the chiral catalyst or reagent in the transition state. These models allow chemists to identify the key non-covalent interactions, such as steric hindrance, hydrogen bonding, and π-π stacking, that stabilize one transition state over the other. researchgate.net

For example, in the Noyori-type asymmetric hydrogenation of ketones, the enantioselectivity is often explained by the formation of a six-membered pericyclic transition state where the substrate, the metal center, and a hydride source are precisely oriented by the chiral ligand. rsc.orgmdpi.com Density functional theory (DFT) calculations can be used to calculate the energies of the competing transition states and thus predict the major enantiomer and the expected enantiomeric excess. researchgate.net

Table 2: Illustrative Calculated Energy Differences for Diastereomeric Transition States in a Hypothetical Asymmetric Alkylation

| Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-R | 0.0 | R |

| TS-S | 2.5 | - |

Note: This table represents a hypothetical scenario for illustrative purposes.

Kinetic Studies of Asymmetric Reaction Mechanisms

Kinetic studies provide quantitative data on the rates of chemical reactions, offering deep insights into the reaction mechanism. By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, chemists can derive rate laws that are consistent with a particular mechanistic pathway.

In the context of asymmetric catalysis involving a substrate like this compound, kinetic studies can help to identify the rate-determining step of the reaction and to understand how the structure of the catalyst and the substrate influence the reaction rate and enantioselectivity. For instance, a reaction that is first-order in the catalyst and zero-order in the substrate may suggest that the turnover-limiting step occurs after the substrate has bound to the catalyst. wiley-vch.de

Kinetic isotope effect (KIE) studies, where an atom in the reactant is replaced by one of its heavier isotopes, are a powerful tool for probing the nature of the transition state. A significant KIE can indicate that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step.

Table 3: Example of Kinetic Data for a Generic Asymmetric Hydrogenation

| [Substrate] (M) | [Catalyst] (mol%) | Initial Rate (M/s) | Enantiomeric Excess (%) |

| 0.1 | 1 | 1.2 x 10-4 | 95 |

| 0.2 | 1 | 1.3 x 10-4 | 95 |

| 0.1 | 2 | 2.4 x 10-4 | 94 |

Note: This data is illustrative and does not correspond to a specific experiment with this compound.

Computational Chemistry Approaches to S 4 Phenylpentan 2 One Stereochemistry

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) has become a primary method for the computational analysis of molecular structures and energies. For a flexible molecule like (S)-4-Phenylpentan-2-one, which has several rotatable bonds, DFT calculations are instrumental in identifying the most stable conformations and the energy barriers between them.

The process of conformational analysis using DFT typically involves a systematic search of the potential energy surface. This can be initiated by rotating the single bonds of the molecule to generate a variety of starting geometries. Each of these geometries is then optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the nearest local energy minimum. The result is a set of stable conformers.

Further calculations can then be performed to determine the relative energies of these conformers, their thermodynamic properties (enthalpy, Gibbs free energy), and the transition states that connect them. This information is crucial for understanding the molecule's behavior in different environments and its reactivity. Theoretical calculations have emerged as a powerful technique for assessing the structural and spectral properties of organic compounds mdpi.com.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT conformational analysis of this compound.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angle (°) |

|---|---|---|---|

| 1 | 0.00 | 65.2 | -65.4 |

| 2 | 0.85 | 20.1 | 175.2 |

| 3 | 1.50 | 14.7 | 55.8 |

Prediction of Enantioselectivity in Asymmetric Reactions

Computational chemistry plays a vital role in predicting the enantioselectivity of asymmetric reactions that produce chiral molecules like this compound. Accurately predicting the enantiomeric excess (e.e.) of a reaction can guide the choice of catalysts and reaction conditions, saving significant experimental effort.

One approach involves creating data-driven statistical models from existing sets of reactions. nih.gov This "holistic" approach can reveal the key interactions that control asymmetric induction and allow for the quantitative prediction of enantioselectivity for new substrates and catalysts. nih.gov Such models can account for the complex interplay of various reaction components, including the catalyst, substrate, reagents, and solvent. nih.gov

Another powerful technique is the use of a multi-level computational pipeline. rsc.org This involves generating an ensemble of possible transition state conformations for the reaction. The energies of these transition states are then calculated using high-level quantum mechanical methods. The enantiomeric ratio is predicted based on the energy difference between the transition states leading to the (S) and (R) enantiomers. Considering a larger number of transition state conformations, rather than relying on a few intuitively chosen ones, can lead to more accurate predictions of experimental enantiomeric ratios. rsc.org

The following interactive data table provides a hypothetical example of how computational predictions of enantioselectivity for the synthesis of this compound might be presented, comparing different chiral catalysts.

| Catalyst | Predicted e.e. (%) | Experimental e.e. (%) | ΔG‡ (S-R) (kcal/mol) |

|---|---|---|---|

| Catalyst A | 92 | 90 | -1.8 |

| Catalyst B | 75 | 78 | -1.1 |

| Catalyst C | 98 | 97 | -2.5 |

Modeling of Chirality and Orientational Chirality Phenomena Related to this compound Derivatives

Beyond the traditional understanding of chirality centered on stereogenic atoms, recent research has explored more complex forms of chirality, such as orientational chirality. nih.govresearchgate.net This phenomenon arises when the orientation of a molecular fragment is restricted by a remote blocking group, leading to stable, isolable isomers based on orientation. nih.govresearchgate.netnih.gov

Computational modeling, particularly with DFT, is essential for studying these novel chiral phenomena. For derivatives of this compound, where bulky substituents could be introduced, it is conceivable that orientational chirality could be engineered. DFT calculations can be used to explore the potential energy surface associated with the rotation of molecular fragments and to predict the stability of different orientational isomers (orientatiomers). nih.govresearchgate.net

These computational studies can provide the optimized geometries of the different orientatiomers and their relative energies, offering a theoretical basis for their potential synthesis and isolation. researchgate.net The models can elucidate the through-space interactions between the chiral center and the remote blocker that give rise to this unique form of stereoisomerism. nih.govresearchgate.net

A hypothetical data table illustrating the computational results for a derivative of this compound exhibiting orientational chirality is presented below.

| Orientatiomer | Relative Energy (kcal/mol) | Key Distance (Å) | Predicted Rotational Barrier (kcal/mol) |

|---|---|---|---|

| I | 0.00 | 4.5 | 25.2 |

| II | 2.1 | 5.8 | 23.1 |

| III | 3.5 | 6.2 | 21.7 |

Applications of S 4 Phenylpentan 2 One in Asymmetric Synthesis

Use as a Chiral Building Block in Complex Molecule Construction

(S)-4-Phenylpentan-2-one serves as a valuable chiral synthon, providing a pre-defined stereocenter that can be incorporated into the carbon skeleton of more complex molecules. This "chiral pool" approach is a powerful strategy in total synthesis, as it can significantly simplify the synthetic route and avoid the need for de novo asymmetric induction. The phenyl group and the ketone functionality offer multiple points for chemical modification, allowing for the elaboration of the pentanone backbone into a variety of intricate structures.

Role as a Precursor for other Optically Active Compounds (e.g., Amino Alcohols, Heterocycles)

The ketone functionality of this compound is a versatile handle for the synthesis of other classes of optically active compounds, most notably amino alcohols and heterocyclic systems.

Amino Alcohols: Chiral 1,3-amino alcohols are important structural motifs in many biologically active molecules and can also serve as chiral ligands in asymmetric catalysis. This compound can be converted to the corresponding chiral 1,3-amino alcohol, (2S,4S)- and (2R,4S)-4-phenyl-2-aminopentan-1-ol, through a stereoselective reductive amination process. This transformation introduces a new stereocenter at the C2 position, and the stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions. These resulting amino alcohols can then be used as building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Heterocycles: The difunctional nature of derivatives of this compound makes it a suitable precursor for the synthesis of chiral heterocycles. For instance, the corresponding 1,3-amino alcohol can be a key intermediate in the synthesis of chiral piperidines, a common scaffold in many alkaloids and pharmaceutical agents. Cyclization strategies, often involving the manipulation of the amino and hydroxyl groups, can lead to the formation of the heterocyclic ring with retention of the original stereochemistry at C4. While the direct conversion of this compound to complex alkaloids is a multi-step process, its role as a foundational chiral building block for constructing the core heterocyclic structure is significant.

Investigation of this compound and Related Chiral Ketones as Organocatalysts in Asymmetric Reactions (e.g., Epoxidation of Olefins)

One of the most well-documented applications of this compound is its use as an organocatalyst in the asymmetric epoxidation of olefins. This reaction, often referred to as the Curci-Shi epoxidation, utilizes a chiral ketone to catalyze the transfer of an oxygen atom from an oxidant, typically potassium peroxymonosulfate (B1194676) (Oxone), to a double bond. The chiral environment provided by the ketone catalyst directs the approach of the olefin, resulting in the formation of one enantiomer of the epoxide in excess.

In an early investigation by Curci and co-workers, (S)-(+)-3-phenylbutan-2-one, an alternative name for this compound, was employed as a catalyst for the asymmetric epoxidation of unfunctionalized olefins. While the enantiomeric excesses (ee) achieved in these initial studies were modest, they demonstrated the potential of simple chiral ketones to induce asymmetry in epoxidation reactions.

| Olefin | Catalyst | Solvent System | Yield (%) | Enantiomeric Excess (ee, %) |

| 1-Methylcyclohexene | (S)-(+)-3-Phenylbutan-2-one | CH₂Cl₂/H₂O (pH 7-8) | Good | 12.5 |

| trans-β-Methylstyrene | (S)-(+)-3-Phenylbutan-2-one | CH₂Cl₂/H₂O (pH 7-8) | Good | Low |

This pioneering work paved the way for the development of more sophisticated and highly enantioselective chiral ketone catalysts for asymmetric epoxidation. The insights gained from studying catalysts like this compound have been instrumental in understanding the mechanism of these reactions and in designing new generations of organocatalysts with improved performance. The stereochemical outcome of these reactions is often rationalized by invoking a spiro transition state model, where the substrate approaches the dioxirane (B86890) intermediate generated from the ketone and the oxidant in a way that minimizes steric interactions, leading to the observed enantioselectivity.

Stereoselective Derivatization of the Ketone Functionality

The ketone carbonyl group in this compound is a key site for stereoselective derivatization, allowing for the introduction of new stereocenters with a high degree of control. Two primary approaches for this are the stereoselective reduction of the ketone and the stereoselective reactions of its enolate.

Stereoselective Reduction: The reduction of the ketone in this compound can lead to the formation of the corresponding secondary alcohol, (S)-4-phenylpentan-2-ol. This reaction creates a new stereocenter at the C2 position. By employing chiral reducing agents or biocatalysts, it is possible to control the stereochemistry of this newly formed hydroxyl group, leading to the diastereoselective synthesis of either the (2S,4S) or the (2R,4S) diastereomer. The choice of reducing agent and reaction conditions plays a crucial role in determining the diastereomeric ratio of the product. These chiral diols are valuable intermediates in organic synthesis.

Stereoselective Enolate Reactions: The protons alpha to the carbonyl group in this compound can be removed by a strong base to form a chiral enolate. This enolate can then react with various electrophiles, such as alkyl halides, in a stereoselective manner. The existing stereocenter at C4 influences the facial selectivity of the enolate, directing the approach of the electrophile to one face of the enolate over the other. This allows for the diastereoselective formation of a new carbon-carbon bond at the C3 position, creating a new stereocenter. The stereochemical outcome of these alkylation reactions is dependent on factors such as the geometry of the enolate (E or Z), the nature of the base and solvent, and the structure of the electrophile. This methodology provides a powerful tool for the construction of molecules with multiple contiguous stereocenters.

Future Directions and Emerging Research Areas for S 4 Phenylpentan 2 One

Development of More Sustainable and Cost-Effective Synthetic Methods

A significant thrust in modern organic synthesis is the development of environmentally benign and economically viable processes. For (S)-4-Phenylpentan-2-one, future research is centered on biocatalysis, which utilizes enzymes to perform chemical transformations under mild, aqueous conditions, thereby reducing reliance on hazardous reagents and organic solvents.

Biocatalytic methods, particularly using ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are at the forefront of sustainable synthesis. These enzymes can catalyze the asymmetric reduction of the prochiral precursor, 4-phenyl-2-pentanone, to the corresponding (S)-alcohol with high enantioselectivity. This chiral alcohol can then be oxidized to afford this compound. The key advantage of biocatalysis lies in its exceptional selectivity and operation under green conditions (room temperature, aqueous media).

Emerging research focuses on:

Enzyme Engineering: Through techniques like directed evolution and semi-rational design, scientists are creating more robust and efficient KREDs. These engineered enzymes can exhibit higher activity, stability, and selectivity for specific substrates, leading to higher yields and purities of the desired chiral alcohol precursor.

Cofactor Regeneration Systems: A major cost factor in biocatalysis is the nicotinamide (B372718) cofactor (NADH or NADPH) required by KREDs. Research is actively exploring more efficient in-situ cofactor regeneration systems. One promising approach is the use of a secondary enzyme, such as glucose dehydrogenase, which recycles the cofactor using a cheap sacrificial substrate like glucose. Another sustainable approach involves using biomass-derived ethanol (B145695) as a stoichiometric reductant for cofactor regeneration, which can also serve as a co-solvent.

Whole-Cell Biocatalysis: Using whole microbial cells (e.g., yeast or engineered E. coli) can circumvent the need for costly enzyme purification and cofactor addition, as the cells handle these processes internally. Future work will involve screening for new microbial strains and genetically modifying existing ones to optimize the production of this compound or its precursors.

These biocatalytic strategies represent a paradigm shift towards greener and more cost-effective manufacturing, making chiral ketones like this compound more accessible for broader applications.

Exploration of Novel Catalytic Systems for Enantioselective Access

While biocatalysis offers a green route, chemosynthesis remains a powerful and versatile tool. Research into novel catalytic systems for the asymmetric synthesis of this compound is a vibrant area, focusing on enhancing efficiency, selectivity, and substrate scope. The primary approach involves the asymmetric hydrogenation or transfer hydrogenation of the corresponding unsaturated precursor or the enantioselective oxidation of the racemic alcohol.

Key areas of emerging research include:

Transition Metal Catalysis: Ruthenium-based catalysts, particularly those employing chiral diphosphine ligands like BINAP in combination with a chiral diamine, have proven highly effective for the asymmetric hydrogenation of aryl ketones. organic-chemistry.org These "metal-ligand cooperative" systems can achieve high catalytic activity and enantioselectivity under neutral or slightly basic conditions. ekb.eg Future work aims to develop catalysts with even higher turnover numbers (TON) and turnover frequencies (TOF) to reduce catalyst loading and cost. Iridium complexes are also being explored for similar transformations.

Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly growing field that aligns with the principles of green chemistry. For the synthesis of chiral ketones, organocatalysts derived from natural products like cinchona alkaloids have shown significant promise. These catalysts can mediate highly enantioselective reactions, such as the umpolung of imines, to generate chiral γ-amino ketones, demonstrating their potential for creating complex chiral structures. nih.gov Chiral phosphoric acids and thiourea-based catalysts are also being investigated for various asymmetric transformations that could lead to this compound.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, are emerging as powerful tools for asymmetric synthesis. They can facilitate reactions between reactants in different phases (e.g., liquid-liquid or solid-liquid), offering operational simplicity and mild reaction conditions. Exploration of these catalysts for the enantioselective alkylation of enolates to produce chiral ketones is a promising research direction.

The performance of various catalytic systems in the asymmetric reduction of ketones, a key step in accessing chiral building blocks, is summarized below.

| Catalyst Type | Ligand/Catalyst Example | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ruthenium Complex | Ru/C3-TunePhos | Alkyl Aryl Ketones | >90% | acs.org |

| Cinchona Alkaloid | Quinine-derived PTC | Imines/Enones | 82% | nih.gov |

| Ruthenium Complex | (S)-TolBINAP/(S,S)-DPEN–Ru(II) | Acetophenone | >99% | ekb.eg |

| Ketoreductase (KRED) | Engineered KRED 132 | Aryl Ketones | High | --- |

This table presents representative data for the asymmetric synthesis of chiral amines or alcohols from ketones, illustrating the potential of these catalytic systems for accessing enantiopure compounds like this compound.

Integration of this compound into Advanced Synthetic Strategies for Chiral Targets

The true value of a chiral building block like this compound lies in its ability to be incorporated into the synthesis of more complex, high-value molecules such as pharmaceuticals and natural products. Future research will focus on leveraging its inherent chirality to control the stereochemistry of subsequent reactions.

While direct synthetic applications of this compound are still an emerging area, its structure lends itself to several advanced strategies based on the established reactivity of chiral ketones:

Stereoselective α-Alkylation: The protons alpha to the carbonyl group in this compound are enolizable. This allows for the generation of a chiral enolate, which can then react with various electrophiles. By carefully choosing reaction conditions and reagents, it is possible to achieve diastereoselective alkylation, creating a new stereocenter adjacent to the existing one with high control. This strategy could be used to synthesize complex acyclic molecules with multiple contiguous stereocenters.

Synthesis of Chiral N-Heterocycles: Chiral ketones are valuable precursors for nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. For instance, this compound could be converted into a chiral γ-amino ketone. These intermediates are known to be readily cyclized to form important heterocycles like substituted pyrrolidines. nih.gov Developing catalytic methods to directly use the ketone in multicomponent reactions to build these rings would be a significant advancement.

Diastereoselective Aldol (B89426) and Michael Reactions: The carbonyl group can act as an electrophile in reactions like aldol additions, while its enolate can be a nucleophile in Michael additions. Using this compound in these reactions could allow the chiral center to influence the stereochemical outcome of the newly formed C-C bonds, providing access to complex chiral diols or 1,5-dicarbonyl compounds.

Precursor to Chiral Amines: Through reductive amination, the ketone functionality can be converted into a primary amine. A ruthenium/C3-TunePhos catalytic system, for example, has been shown to be highly effective for the direct reductive amination of alkyl aryl ketones, yielding chiral primary amines with excellent enantiocontrol. acs.org The resulting chiral amine, (S)-4-phenylpentan-2-amine, would be another versatile chiral synthon for further elaboration.

The integration of this compound into these and other novel synthetic cascades will continue to be a priority, expanding the library of accessible chiral molecules for various applications.

Q & A

Q. What are the established synthetic pathways for (S)-4-Phenylpentan-2-one, and what are their comparative yields under varying conditions?

Methodological Answer: The compound is synthesized via (1) asymmetric alkylation of ketone precursors using chiral catalysts (e.g., organocatalysts or transition-metal complexes) or (2) enzymatic resolution of racemic mixtures. Key factors affecting yields include temperature, solvent polarity, and catalyst loading. For example, organocatalysts achieve 60–75% yields at -78°C in THF, while enzymatic methods (e.g., lipase B) yield 75% with >99% e.e. at 25°C . Comparative data should be tabulated to assess efficiency (Table 1).

Q. Which spectroscopic techniques are critical for confirming the structure and enantiomeric purity of this compound?

Methodological Answer: Use 1H/13C NMR to identify structural features (e.g., ketone carbonyl at ~208 ppm in 13C NMR) and chiral HPLC (e.g., Chiralpak AD-H column) to determine enantiomeric excess (e.e.). Polarimetry (specific rotation) provides supplementary data but requires high-purity samples. Cross-validation with X-ray crystallography is recommended for absolute configuration confirmation .

Advanced Research Questions

Q. How should researchers address contradictions between chiral HPLC and polarimetry data when assessing enantiomeric excess?

Methodological Answer: Discrepancies may arise from impurities or solvent effects. Resolve by:

- Cross-validating with alternative chiral columns (e.g., Chiralcel OD vs. AD).

- Standardizing solvents in polarimetry (e.g., use anhydrous ethanol).

- Performing Mosher’s ester derivatization followed by 1H NMR to analyze absolute configuration .

Q. What experimental strategies optimize kinetic vs. thermodynamic control in the enantioselective synthesis of this compound?

Methodological Answer:

- Kinetic control : Use low temperatures (-40°C to -78°C) and sterically hindered catalysts (e.g., BINOL-derived ligands) to favor transition-state selectivity.

- Thermodynamic control : Employ equilibration catalysts (e.g., acid/base systems) at 25–50°C. Monitor intermediates via in-situ FTIR or LC-MS to track pathway dominance .

Q. How can computational methods predict and resolve unexpected stereochemical outcomes in the synthesis of this compound?

Methodological Answer:

- Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify competing pathways.

- Compare computed NMR shifts (via ACD/Labs) with experimental data to validate configurations.

- Adjust catalyst design using steric/electronic maps derived from computational studies .

Key Considerations for Methodological Rigor

- Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) in detail to enable replication .

- Error Analysis : Quantify uncertainties in e.e. measurements using triplicate HPLC runs and error propagation models .

- Ethical Reporting : Disclose all synthetic byproducts and failed attempts to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.